molecular formula C10H14ClN3O B1522596 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 64928-87-6

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B1522596
CAS No.: 64928-87-6
M. Wt: 227.69 g/mol
InChI Key: PXEBSVLTKMBNQE-UHFFFAOYSA-N
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Description

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS No. 64928-87-6) is a compound that belongs to the class of benzimidazole derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C10H14ClN3O
  • Molecular Weight : 227.69 g/mol
  • Density : Approximately 1.196 g/cm³
  • pKa : Predicted to be around 12.18

Biological Activity

The biological activity of this compound is primarily derived from its structural features that resemble naturally occurring bioactive molecules. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including:

  • Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural similarity to other known anticancer agents enhances their potential as chemotherapeutic agents.
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives suggests that modifications to the benzene ring or the amine side chain can significantly influence their biological activity. For example:

ModificationEffect on Activity
Substituents on the benzene ringAltered antibacterial potency
Variations in amine chain lengthDifferent pharmacokinetic profiles

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives, including this compound, against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Activity : Another investigation focused on the anticancer potential of this compound in vitro. It was found to inhibit the growth of human cancer cell lines significantly, suggesting its role as a potential anticancer agent .

Properties

IUPAC Name

3-(3-aminopropyl)-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14;/h1-2,4-5H,3,6-7,11H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEBSVLTKMBNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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